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Compound Focus: Pazopanib

CAS No.: 444731-52-6

Cat. No.: S548008

Quantitative Pharmacokinetic Data

The following tables consolidate key quantitative data on pazopanib's pharmacokinetics, drug interactions,

and exposure-response relationships.

Table 1: Key Pharmacokinetic Parameters of Pazopanib

Parameter Value Context | Note

Bioavailability 14% - 39% [1] After 800 mg dose; increases at lower doses [2]
Protein Binding >99.9% [3] Primarily to human serum albumin (ALB) [3]
Apparent Clearance (CI/F) 0.458 L/h [1] From population PK model [1]

Elimination Half-life 30.9 hours [1] -

Primary Route of Elimination  Feces (82.2%) [2] 65% as unchanged parent drug [3] [1]

Renal Elimination <4% [3] -

Table 2: Clinically Significant Drug-Drug Interactions (DDIs)
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Interacting Agent /
Condition

Effect on Pazopanib
Exposure

Recommended Management

Strong CYP3A4 Inhibitors
(e.g., Ketoconazole)

Strong CYP3A4 Inducers
(e.g., Rifampin)

Acid-Reducing Agents

(e.g., Esomeprazole)

Food (high-fat or low-fat
meal)

t AUC by ~66% [2]

L AUC [3]

L AUC by 40%; |
C~max~ by 42% [3]
[1]

+ AUC and t+ C~max~
by ~2-fold [3]

Table 3: Exposure-Response and Variability

Avoid concurrent use. If necessary, reduce
pazopanib to 400 mg/day [4].

Avoid concurrent use. Not recommended if
chronic use is unavoidable [4].

Avoid concurrent use. Consider short-acting
antacids, dosed several hours apart from
pazopanib [4].

Administer on an empty stomach (1 hour before
or 2 hours after a meal) [5] [6].

Parameter Value |/ Relationship Clinical Implication

Target Trough > 20.5 mg/L [3] [7] [1] Associated with improved progression-
Concentration free survival and tumor shrinkage [3] [7].
(C~trough~)

Target AUC 750 mg-h-L~1[1] Proposed as an alternative monitoring

Inter-patient Variability in
PK

Intra-patient Variability in
PK

High (67-72%) [7]

parameter to C~trough~ [1].

Justifies therapeutic drug monitoring
(TDM) [7].

Moderate (mean ~24.7%, High IPV (>30.2%) is associated with

median 30.2%) [7]

worse overall survival in RCC [7].

Metabolism and Transport Pathways
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Pazopanib is primarily metabolized by cytochrome P450 enzymes and is a substrate for several drug

transporters, which contributes to its complex interaction profile. The following diagram illustrates its major

metabolic pathways and transporter interactions.
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Figure 1: Major metabolic pathways and transporter interactions of pazopanib. The drug is primarily

metabolized by CYP3A4, with several resulting metabolites. It also interacts with a complex network of

influx and efflux transporters. [3] [2] [1]

Key Experimental Protocols

For researchers, understanding the methodologies used to generate this data is critical.

1. Clinical DDI Study (Cooperstown 5+1 Cocktail)

¢ Objective: To evaluate the effect of pazopanib on the activity of major CYP450 enzymes [8].

¢ Probe Substrates: Midazolam (CYP3A4), warfarin (CYP2C9), omeprazole (CYP2C19), caffeine
(CYP1A2), and dextromethorphan (CYP2D6) [8].

e Methodology: A modified Cooperstown 5+1 cocktail was administered to patients with advanced

solid tumors. The pharmacokinetics (AUC) of these probe drugs were compared in the presence and
absence of steady-state pazopanib dosing [8].
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¢ Key Finding: Pazopanib was identified as a weak inhibitor of CYP3A4 and CYP2D6, with no
significant effect on CYP1A2, CYP2C9, or CYP2C19 [8].

2. Population Pharmacokinetic (PopPK) Modeling

e Objective: To characterize pazopanib's PK profile and estimate individual clearance (CL/F) from
sparse blood samples [1].

¢ Methodology: A popPK model was developed using data from therapeutic drug monitoring (TDM)
and a clinical trial. The model was built using nonlinear mixed-effects modeling (e.g., in NONMEM).
Covariates like aspartate aminotransferase (ASAT) were tested for their influence on PK parameters
[1].

e Model Validation: The final one-compartment model was validated using a visual predictive check
(VPC) and analysis of residuals [1].

e Application: The model allows estimation of an individual's pazopanib AUC from a single plasma
concentration, facilitating TDM without requiring a strict trough sample [1].

3. Physiologically Based Pharmacokinetic (PBPK) Modeling

¢ Objective: To predict optimal dosing regimens of pazopanib under various clinical conditions (DDIs,
hepatic impairment, food effects) [2].

e Methodology: A PBPK model was developed and verified using clinical PK data. The model
incorporated pazopanib's properties (e.g., solubility, permeability, metabolism, transporter
interactions) to simulate its absorption, distribution, metabolism, and excretion [2].

¢ Simulation Scenarios: The verified model was used to simulate PK exposures when pazopanib is
co-administered with CYP3A4 inhibitors, acid-reducing agents, food, and in patients with hepatic
impairment [2].

Clinical and Research Implications

e Therapeutic Drug Monitoring (TDM): Due to high PK variability and a defined exposure-response
relationship, TDM is recommended to optimize efficacy and safety. The target trough concentration is
>20.5 mg/L, corresponding to a target AUC of ~750 mg-h-L=1 [7] [1].

¢ Managing Intra-Patient Variability (IPV): High IPV in pazopanib levels is associated with worse
overall survival in renal cell carcinoma. Clinicians should address potential causes of high IPV, such
as medication adherence, food interactions, and concomitant drugs [7].

e CYP3A4*22 Pharmacogenetics: The CYP3A4*22 polymorphism is associated with reduced enzyme
activity and significantly higher pazopanib exposure. However, a prospective study showed that an
upfront genotype-guided dose reduction for all CYP3A4-metabolized kinase inhibitors did not
conclusively demonstrate non-inferior exposure, suggesting this may not be a universal strategy [9].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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